ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. The initial step often includes the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and ethyl groups. The final steps involve the acylation of the benzoate moiety and the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can result in the formation of alcohols or amines.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate moiety.
Ethyl acetate: Another ester commonly used in organic synthesis and as a solvent.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is unique due to its complex structure, which combines multiple functional groups
Biological Activity
Ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of pyrido[2,3-d]pyrimidines often involves the inhibition of critical enzymes and pathways associated with cell proliferation and survival. Notably, these compounds frequently target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR leads to reduced synthesis of nucleotides necessary for RNA and DNA production, ultimately resulting in cell death, particularly in rapidly dividing cancer cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines by targeting multiple signaling pathways:
- Dihydrofolate Reductase (DHFR) : As mentioned earlier, the compound's ability to inhibit DHFR is a significant mechanism contributing to its anticancer effects.
- Tyrosine Kinases : The compound also demonstrates inhibitory effects on tyrosine kinases involved in cancer progression and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antibacterial and antifungal activities against various pathogens:
Pathogen | Activity Observed |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Significant |
Pseudomonas aeruginosa | Moderate |
Candida albicans | Moderate |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Other Biological Activities
Pyrido[2,3-d]pyrimidines have also been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various inflammatory pathways and cytokine production .
Case Studies
Several studies have focused on the biological evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Study on DHFR Inhibition : A study demonstrated that specific derivatives showed up to four-fold higher inhibition of DHFR compared to non-substituted analogs. This suggests that structural modifications significantly enhance biological activity .
- Antimicrobial Screening : A series of ethyl derivatives were synthesized and screened against common bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to their parent compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-5-14-12-24-20-18(19(14)32-6-2)21(29)27(23(31)26(20)4)13-17(28)25-16-11-9-8-10-15(16)22(30)33-7-3/h8-12H,5-7,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXGPFTIRIDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.